Cyclohexanecarboxaldehyde, oxime
Description
Contextual Significance in Modern Organic Chemistry
Cyclohexanecarboxaldehyde (B41370) oxime, with the chemical formula C₇H₁₃NO, serves as a key intermediate in a variety of organic transformations. nih.govguidechem.com Its structural features, combining a cyclohexane (B81311) ring with an aldoxime functional group, make it a valuable building block for the synthesis of more complex molecules. In the broader context of organic chemistry, oximes, in general, are recognized for their utility as precursors to amines, amides, and nitriles, and as protecting groups for carbonyl compounds. beyond-tutors.comwikipedia.org The study of cyclohexanecarboxaldehyde oxime, therefore, contributes to the fundamental understanding and application of oxime chemistry.
Foundational Principles of Oxime Chemistry Relevant to Cyclohexanecarboxaldehyde Oxime
Oximes are characterized by the C=N-OH functional group. vedantu.com They are typically formed through the condensation reaction of an aldehyde or a ketone with hydroxylamine (B1172632). wikipedia.orgnumberanalytics.com In the case of cyclohexanecarboxaldehyde oxime, it is an aldoxime, as it is derived from an aldehyde. wikipedia.org A key feature of oximes is the potential for stereoisomerism (E/Z isomerism) around the C=N double bond. wikipedia.org The chemical reactivity of oximes is diverse; they can undergo hydrolysis back to the corresponding carbonyl compound and hydroxylamine, reduction to form primary amines, and the notable Beckmann rearrangement to yield amides. wikipedia.orgvedantu.com
Current Research Landscape and Gaps
Current research involving oximes is vibrant, with applications extending to the synthesis of bioactive compounds, materials science, and as antidotes for nerve agents. wikipedia.orgbyjus.comarpgweb.com Specifically, research on cyclohexanecarboxaldehyde and its derivatives includes their use in the synthesis of polymers and as substrates in various catalytic reactions. lookchem.comsigmaaldrich.com However, a comprehensive exploration of the full synthetic potential of cyclohexanecarboxaldehyde oxime, particularly in the development of novel reaction methodologies and the synthesis of new classes of compounds, represents an area with opportunities for further investigation. While the related cyclohexanone (B45756) oxime is a well-studied precursor to caprolactam and Nylon 6, the specific applications of cyclohexanecarboxaldehyde oxime are less extensively documented in readily available literature. byjus.comwikipedia.org
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H13NO |
|---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
(NE)-N-(cyclohexylmethylidene)hydroxylamine |
InChI |
InChI=1S/C7H13NO/c9-8-6-7-4-2-1-3-5-7/h6-7,9H,1-5H2/b8-6+ |
InChI Key |
NOVKEGXMRQTKSK-SOFGYWHQSA-N |
Isomeric SMILES |
C1CCC(CC1)/C=N/O |
Canonical SMILES |
C1CCC(CC1)C=NO |
Origin of Product |
United States |
Synthetic Strategies for Cyclohexanecarboxaldehyde Oxime and Its Functionalized Derivatives
Established Synthetic Pathways
The traditional synthesis of cyclohexanecarboxaldehyde (B41370) oxime primarily relies on well-established chemical reactions, which have been optimized over the years for efficiency and yield.
Condensation Reactions with Hydroxylamine (B1172632)
The most common method for preparing cyclohexanecarboxaldehyde oxime is through a condensation reaction between cyclohexanecarboxaldehyde and hydroxylamine. google.comwikipedia.org This reaction is a classic example of the formation of an oxime from an aldehyde. wikipedia.org The general reaction involves the nucleophilic attack of hydroxylamine on the carbonyl carbon of the aldehyde, followed by dehydration to form the C=NOH functional group characteristic of oximes. nih.govyoutube.com
The reaction can be carried out using hydroxylamine itself or its inorganic acid salts, such as hydroxylamine sulfate (B86663) or hydroxylamine hydrochloride, in the presence of a base like sodium hydroxide (B78521). google.com The base is necessary to neutralize the acid salt and free the hydroxylamine for the reaction.
A typical laboratory-scale synthesis might involve reacting cyclohexanecarboxaldehyde with hydroxylamine hydrochloride in a suitable solvent. The reaction is generally straightforward and provides good yields of the desired oxime. google.comjocpr.com
Variations in Reaction Conditions and Catalysis
The efficiency of oxime formation can be influenced by several factors, including the pH of the reaction medium, temperature, and the presence of catalysts. nih.govgoogleapis.com While the reaction can proceed without a catalyst, it is often accelerated by the presence of an acid or base. ijprajournal.com
Reaction Conditions:
| Parameter | Condition | Rationale |
| pH | Weakly acidic | Optimizes the rate of both the nucleophilic attack and the dehydration step. nih.govlearncbse.in |
| Temperature | 10-45°C | Balances reaction rate with the stability of the reactants and products. google.com |
| Solvent | Toluene, THF | Provides a suitable medium for the reactants. google.comjocpr.com |
| Base | Sodium hydroxide, Potassium carbonate | Neutralizes hydroxylamine salts and facilitates the reaction. google.comjocpr.com |
Catalysis:
Advanced and Sustainable Synthetic Methodologies
In recent years, there has been a growing interest in developing more sustainable and environmentally friendly methods for chemical synthesis. This has led to the exploration of biocatalytic and chemoenzymatic approaches for the production of oximes. nih.govacs.orgnih.gov
Chemoenzymatic and Biocatalytic Syntheses
Chemoenzymatic processes combine chemical and enzymatic steps to create more efficient and selective synthetic routes. nih.gov Biocatalysis, the use of enzymes to catalyze chemical reactions, offers several advantages, including mild reaction conditions, high selectivity, and reduced environmental impact. nih.govacs.org
Aldoxime dehydratases (Oxds) are enzymes that catalyze the dehydration of aldoximes to produce the corresponding nitriles. nih.govnih.govebi.ac.uk These enzymes are part of a biocatalytic platform that offers a cyanide-free route to nitrile synthesis under mild conditions. nih.govresearchgate.net Oxds have a broad substrate scope, accepting a variety of aliphatic, aromatic, and arylaliphatic aldoximes. nih.gov
Enzyme immobilization is a technique used to confine enzymes to a solid support material. nih.gov This strategy offers several benefits, including enhanced enzyme stability, easier separation of the catalyst from the reaction mixture, and the potential for enzyme reuse. nih.govresearchgate.net
For aldoxime dehydratases, immobilization has been explored to improve their practical application in nitrile synthesis. nih.govresearchgate.net Studies have shown that while immobilization of purified Oxds can lead to a significant loss of activity, using whole cells containing the enzyme for immobilization is a more effective approach. researchgate.net Entrapping whole E. coli cells overexpressing Oxd in calcium alginate beads, followed by coating with silica, has resulted in immobilized catalysts with high residual activity and improved stability, allowing for their recycling in multiple reaction rounds. researchgate.net This demonstrates the potential for developing robust and reusable biocatalytic systems for nitrile production.
Electroorganic Synthesis Approaches
The electrosynthesis of oximes, including cyclohexanecarboxaldehyde oxime, represents a green and efficient alternative to traditional chemical methods. These approaches often involve the electrochemical reduction of nitrogen-containing compounds in the presence of a carbonyl compound.
A novel strategy for the one-step synthesis of oximes involves the use of nitrates or nitrites and aldehydes or ketones in an acidic electrolyte with a zinc-based catalyst. rsc.orgrsc.org This method has demonstrated high yields and selectivity, exceeding 90% for various aldehydes and ketones. rsc.org The process is noted for its long-term stability, operating for over 100 hours. rsc.org The core of this method is the electrocatalytic nitrate (B79036) reduction reaction (NO₃RR) to generate hydroxylamine in situ, which then reacts with the carbonyl compound. rsc.org While traditionally, such electrochemical couplings were favored in alkaline conditions to prevent hydrogenation of the substrate, this newer method successfully operates in acidic media. rsc.org
Another electrochemical approach involves the co-electrolysis of nitrogen oxides (NOx) and cyclohexanone (B45756). For instance, a Cu/TiO₂ catalyst has been used to synthesize cyclohexanone oxime from air-derived NOx and cyclohexanone, achieving a high faradaic efficiency and yield. nih.govresearchgate.net This integrated system combines plasma-assisted air-to-NOx conversion with the electrochemical synthesis, presenting a sustainable route using air as the nitrogen source. nih.govresearchgate.net Similarly, a Zn-Cu alloy catalyst has been developed for the one-pot synthesis of cyclohexanone oxime from aqueous nitrate and cyclohexanone under ambient conditions. chemrxiv.orgresearchgate.net This method achieved a 97% yield and a 27% Faradaic efficiency for cyclohexanone oxime. chemrxiv.orgresearchgate.net
These electroorganic methods offer a promising avenue for the sustainable production of oximes by utilizing readily available and environmentally benign starting materials.
Synthesis from Non-Aldehyde Precursors
Cyclohexanecarboxaldehyde oxime and related oximes can be synthesized from precursors other than aldehydes, primarily through the reduction of nitro compounds.
One established method involves the reduction of alkali metal salts of primary or secondary nitroalkanes. google.com This process can be carried out in an acidic solution using a metal that is above tin in the displacement series, in the presence of a catalytic amount of stannous chloride. google.com This approach is advantageous as it primarily consumes the less expensive metal for the reduction, while the stannous chloride is essentially regenerated. google.com For example, cyclohexanone oxime can be produced by treating the sodium salt of nitrocyclohexane (B1678964) in this manner. google.com
Another significant route is the reduction of α,β-unsaturated nitroalkenes. A system utilizing decaborane (B607025) and dimethyl sulfoxide (B87167) (DMSO) in the presence of Pd/C has been shown to convert nitroalkenes into their corresponding oximes in good to high yields at room temperature. This method is particularly useful for synthesizing compounds like cyclohexanone oxime from 1-nitro-1-cyclohexene, which are not readily obtainable under acidic conditions.
Furthermore, recent advancements in photochemistry have enabled the metal-free transformation of nitroalkanes to oximes using visible light. acs.org This method employs a photoredox organocatalyst and an inexpensive amine as a reductant, offering a mild and broadly applicable synthetic route. acs.org The oxidation of oximes can also lead to the formation of nitroalkanes, indicating the reversible nature of this transformation under specific conditions. acs.orggoogle.comyoutube.com
The synthesis of oximes from non-aldehyde precursors, particularly nitro compounds, provides a versatile and powerful tool for organic chemists, allowing for the construction of the oxime functionality from different starting materials.
Formation of O-Substituted Cyclohexanecarboxaldehyde Oxime Derivatives
The hydroxyl group of cyclohexanecarboxaldehyde oxime can be readily functionalized through O-alkylation and O-acylation reactions to produce a variety of derivatives with diverse applications.
O-Alkylation and O-Acylation Reactions
O-alkylation of oximes is a common method for producing oxime ethers. Classically, this involves reacting the oxime with an organohalide in the presence of a base, such as an alkali metal alkoxide. googleapis.com More contemporary methods utilize phase-transfer catalysis or milder reaction conditions. For instance, reacting an oxime with an organohalide and powdered sodium hydroxide in an aprotic dipolar solvent in the presence of water can achieve O-alkylation. googleapis.com Another approach involves the use of heteropolyacids as catalysts for the O-alkylation of oximes with alcohols in a green solvent like dimethyl carbonate. rsc.org This catalytic system demonstrates broad substrate scope, accommodating various aromatic and aliphatic oximes and different types of alcohols. rsc.org
O-acylation of oximes leads to the formation of O-acyloximes. These can be synthesized by reacting the oxime with an acyl chloride or by using a mixed anhydride (B1165640) method. nih.gov A facile method for the esterification of oximes involves the use of N-[3-(methylamino)propyl]-N′-ethylcarbodiimide hydrochloride (EDCI) in the presence of 4-(dimethylamino)pyridine (DMAP) as a catalyst. organic-chemistry.org This method offers simple isolation and purification procedures. organic-chemistry.org
Table 1: Examples of O-Alkylation and O-Acylation Reactions of Oximes
| Reaction Type | Reagents and Conditions | Product Type | Reference |
|---|---|---|---|
| O-Alkylation | Organohalide, Sodium Hydroxide, Aprotic Solvent, Water | O-Alkyl Oxime | googleapis.com |
| O-Alkylation | Alcohol, H₃PW₁₂O₄₀·xH₂O, Dimethyl Carbonate | O-Alkyl Oxime | rsc.org |
| O-Acylation | Acetyl Chloride or Mixed Anhydride | O-Acyloxime | nih.gov |
| O-Acylation | Carboxylic Acid, EDCI, DMAP | O-Acyloxime | organic-chemistry.org |
Stereoselective and Asymmetric Derivatization
The synthesis of specific stereoisomers of functionalized cyclohexanecarboxaldehyde oxime derivatives is crucial for applications where chirality is a key factor. Stereoselective and asymmetric derivatization methods aim to control the three-dimensional arrangement of atoms in the final product.
While specific examples for the stereoselective derivatization of cyclohexanecarboxaldehyde oxime are not extensively detailed in the provided context, the principles of stereoselective synthesis can be applied. For instance, the use of chiral catalysts or auxiliaries in O-alkylation or O-acylation reactions can induce stereoselectivity.
In a broader context of oxime chemistry, cascade reactions involving the formation of an oxime followed by an intramolecular cyclization and a dipolar cycloaddition have been shown to produce complex heterocyclic structures with multiple stereocenters in a highly stereoselective manner. rsc.org This approach demonstrates the potential for controlling stereochemistry in reactions involving oxime intermediates.
Furthermore, organocatalytic methods have been developed for the enantioselective functionalization of related compounds. For example, the proline-catalyzed α-aminoxylation of aldehydes proceeds with high enantioselectivity. organic-chemistry.org While this example does not directly involve cyclohexanecarboxaldehyde oxime, it highlights a strategy that could potentially be adapted for its asymmetric derivatization.
The development of stereoselective methods for the derivatization of cyclohexanecarboxaldehyde oxime remains an active area of research, with the potential to unlock new applications for these chiral molecules.
Mechanistic Investigations and Reactivity Profiles of Cyclohexanecarboxaldehyde Oxime
Transformations Involving the Oxime Functionality
The oxime group of cyclohexanecarboxaldehyde (B41370) oxime is the focal point of its chemical reactivity, enabling a variety of useful transformations.
Dehydration to Nitriles: Mechanistic Insights
The conversion of aldoximes to nitriles is a fundamental and environmentally benign dehydration reaction, yielding only water as a byproduct. nih.gov For cyclohexanecarboxaldehyde oxime, this transformation to cyclohexanecarbonitrile (B123593) can be achieved using various reagents and catalysts.
One common method involves the use of acetic anhydride (B1165640). google.com The proposed mechanism suggests that the oxygen atom of the oxime attacks a carbonyl carbon of acetic anhydride, forming an intermediate adduct. This is followed by the elimination of two molecules of acetic acid to yield the nitrile. google.com
Catalytic approaches have also been extensively studied. Iron salts have been shown to effectively catalyze the dehydration of aldoximes without the need for nitrile-containing solvents. nih.gov Heme-containing enzymes, such as aldoxime dehydratase (Oxd), provide a biocatalytic route for this conversion. ebi.ac.ukmdpi.comnih.govnih.gov In the enzymatic mechanism, the aldoxime substrate coordinates directly to the ferrous heme iron. ebi.ac.uk A general acid-base catalysis is proposed, where a histidine residue in the active site facilitates the dehydration. ebi.ac.uk Other reagents like the Burgess reagent and systems employing oxalyl chloride with a catalytic amount of dimethyl sulfoxide (B87167) also facilitate this transformation under mild conditions. organic-chemistry.orgepa.gov
Table 1: Selected Reagents for Dehydration of Aldoximes to Nitriles
| Reagent/Catalyst | Conditions | Notes |
| Acetic Anhydride | Heating | A classic and cost-effective method. google.com |
| Iron Salts | Nitrile-free media | Environmentally benign approach. nih.gov |
| Aldoxime Dehydratase (Oxd) | Mild, aqueous conditions | Biocatalytic, highly specific. ebi.ac.ukmdpi.com |
| Burgess Reagent | THF, heat | Effective for both aliphatic and aromatic aldoximes. epa.gov |
| Oxalyl Chloride/DMSO | Room Temperature | Rapid conversion to nitriles. organic-chemistry.org |
Carbonyl Regeneration: Pathways and Selectivity
The regeneration of the parent carbonyl compound, cyclohexanecarboxaldehyde, from its oxime is a crucial deprotection step in organic synthesis. nih.gov Oximes are often used as protecting groups for aldehydes and ketones due to their crystallinity and stability. nih.govtandfonline.com
Various methods for deoximation have been developed, moving beyond traditional harsh acidic hydrolysis which can lead to low yields. nih.govcdnsciencepub.com Oxidative cleavage is a common strategy. Reagents such as ceric ammonium (B1175870) nitrate (B79036) in aqueous solvents can oxidize oximes to the parent carbonyl compound in good yield at low temperatures. cdnsciencepub.com The proposed mechanism involves a one-electron oxidation to an iminoxy radical, followed by a second oxidation step. cdnsciencepub.com Other oxidative systems include triscetylpyridinium tetrakis(oxodiperoxotungsto)phosphate with hydrogen peroxide and 1-benzyl-4-aza-1-azoniabicyclo[2.2.2]octane dichromate (BAABCD), which can be used under solvent-free or microwave conditions. nih.govtandfonline.comtandfonline.com These methods often offer high selectivity, avoiding over-oxidation to carboxylic acids. nih.govorganic-chemistry.org
Non-oxidative methods are also prevalent. Cupric chloride (CuCl₂·2H₂O) in acetonitrile/water has been shown to effectively promote the hydrolysis of oximes, with the advantage of easy catalyst recovery. organic-chemistry.orgresearchgate.net
Table 2: Comparison of Deoximation Methods
| Reagent/Method | Conditions | Advantages |
| Ceric Ammonium Nitrate | Aqueous alcohol, acetonitrile, or acetic acid, 0°C | Rapid reaction, good yield. cdnsciencepub.com |
| BAABCD/AlCl₃ | Solvent-free, grinding | High selectivity, simple workup. tandfonline.com |
| CuCl₂·2H₂O | Acetonitrile/water, reflux | High yields, catalyst is recoverable. organic-chemistry.orgresearchgate.net |
| N-Bromophthalimide (NBPI) | Acetone, microwave irradiation | Rapid, selective cleavage. scielo.br |
Radical-Mediated Reactions and N-O Bond Scission
The relatively weak N-O bond in oximes can be cleaved to generate radical intermediates, opening up a host of synthetic possibilities. nih.govmdpi.com
Iminyl radicals (R₂C=N•) can be generated from oximes through various methods. One-electron oxidation of the oxime can lead to an iminoxy radical (R₂C=N-O•), which can then fragment to an iminyl radical. cdnsciencepub.comnih.govacs.org For instance, the decomposition of di-tert-butyliminoxyl radical can lead to the formation of an iminyl radical via β-scission. nih.gov These highly reactive iminyl radicals can undergo subsequent reactions, such as intramolecular cyclization or fragmentation. nih.govorganic-chemistry.orgnih.gov For example, photolysis of oxime carbamates leads to N-O bond homolysis, generating iminyl radicals that can be observed by EPR spectroscopy and used in the synthesis of N-heterocycles. nih.gov
Visible-light photoredox catalysis has emerged as a powerful tool for initiating radical reactions of oximes by facilitating N-O bond cleavage. rsc.orgnih.govnih.gov This approach allows for the generation of iminyl radicals under mild conditions. rsc.org These photocatalytic methods can be used for a variety of cross-coupling reactions. rsc.org Energy transfer from a photocatalyst to the oxime can induce direct N-O bond homolysis, generating both N- and O-centered radicals. nih.gov
Transition metals are also employed to catalyze the cleavage of the N-O bond in oximes and their derivatives. mdpi.comresearchgate.net These reactions can proceed through the formation of iminyl radical intermediates. For example, samarium diiodide (SmI₂) can promote the reductive cleavage of the N-O bond in oxime ethers to generate N-centered radicals for the synthesis of cyclic imines. organic-chemistry.org Copper and rhodium catalysts have also been utilized in reactions involving N-O bond activation to form new carbon-nitrogen bonds. mdpi.com
Cyclohexanecarboxaldehyde Oxime as a Synthon in Complex Reactions
Beyond the direct transformations of its oxime functionality, cyclohexanecarboxaldehyde oxime serves as a valuable synthon, or building block, in more complex organic syntheses. Oximes are recognized as useful intermediates for a range of transformations. orgsyn.org For example, the oxime group can be a precursor to an amine through reduction, as seen in the conversion of cyclohexanone (B45756) oxime to cyclohexylamine. wikipedia.org While not cyclohexanecarboxaldehyde oxime, this highlights a general reactivity pattern. The oxime can also be a key component in the synthesis of nitrogen-containing heterocyclic compounds. nih.govorgsyn.org The generation of iminyl radicals from oximes, as discussed previously, allows for intramolecular cyclization reactions to construct ring systems. nih.govorganic-chemistry.org Furthermore, O-substituted oximes can act as electrophiles, reacting with various nucleophiles to form new C-N bonds, providing access to a diverse array of amine derivatives. orgsyn.orggoogleapis.com
Nucleophilic and Electrophilic Activation
Cyclohexanecarboxaldehyde oxime (C7H13NO) possesses a rich reaction chemistry owing to the multifaceted nature of the oxime functional group. smolecule.com The reactivity is primarily dictated by the nucleophilic character of the nitrogen atom and the potential for activation at the oxygen atom. The nitrogen atom's lone pair of electrons allows it to function as a nucleophile, attacking various electrophilic centers. evitachem.com This nucleophilicity is fundamental to many of its transformations. For instance, in reactions with electrophiles like Grignard reagents, the oxime can be converted into corresponding amines after an acidic workup. smolecule.com
Conversely, the molecule can undergo electrophilic activation, most commonly at the hydroxyl group. Under acidic conditions or in the presence of dehydrating agents like acetic anhydride or phosphorus oxychloride, the hydroxyl group is transformed into a better leaving group. evitachem.comgoogle.com This activation facilitates an elimination reaction, leading to the formation of cyclohexanecarbonitrile. The mechanism for this dehydration is presumed to involve the attack of the oxime's oxygen on the electrophile (e.g., the carbonyl carbon of acetic anhydride), forming an intermediate adduct. Subsequent elimination of acid molecules from this intermediate yields the final nitrile product. google.com This transformation from an oxime to a nitrile is a key reaction pathway demonstrating electrophilic activation.
The formation of cyclohexanecarboxaldehyde oxime itself exemplifies the principles of nucleophilic addition. The synthesis typically involves the reaction of cyclohexanecarboxaldehyde with hydroxylamine (B1172632). smolecule.comevitachem.com In this reaction, the nucleophilic nitrogen of hydroxylamine attacks the electrophilic carbonyl carbon of the aldehyde. youtube.com This is followed by a series of proton transfer steps and the elimination of a water molecule to form the C=N double bond of the oxime. youtube.com This process underscores the foundational nucleophilic and electrophilic interactions that define the chemistry of aldehydes and their oxime derivatives.
| Activation Type | Reactant/Condition | Product | Mechanism Summary |
| Nucleophilic Activation | Grignard Reagents (e.g., Phenylmagnesium bromide) | Amines | The oxime nitrogen acts as a nucleophile in the reaction sequence. smolecule.com |
| Electrophilic Activation | Dehydrating Agents (e.g., Acetic Anhydride) | Nitriles | The hydroxyl group is activated by the electrophile, facilitating dehydration. evitachem.comgoogle.com |
| Formation Reaction | Cyclohexanecarboxaldehyde, Hydroxylamine | Cyclohexanecarboxaldehyde, oxime | Nucleophilic attack of hydroxylamine on the aldehyde's carbonyl carbon. youtube.com |
Applications in Transition-Metal Catalysis (e.g., Aminopalladation)
The oxime group in cyclohexanecarboxaldehyde oxime and its derivatives serves as a versatile handle in transition metal-catalyzed reactions, often acting as an internal oxidant. rsc.org Palladium-catalyzed reactions are particularly prominent, where the N-O bond of the oxime (typically an O-acyl or O-pentafluorobenzoyl derivative) undergoes oxidative addition to a low-valent palladium(0) complex. nih.govresearchgate.net This step is crucial as it generates a reactive alkylideneaminopalladium(II) intermediate, which is the cornerstone for subsequent transformations. rsc.orgresearchgate.net
A significant application of this intermediate is in intramolecular aminopalladation, a process analogous to the Heck reaction. researchgate.net In substrates containing an appropriately positioned olefin, the alkylideneaminopalladium(II) species can undergo an intramolecular insertion reaction. This "amino-Heck" type cyclization leads to the formation of various nitrogen-containing heterocycles, such as pyrroles, pyridines, and spiro-imines. researchgate.net The reaction cascade involves oxidative addition, intramolecular aminopalladation, and subsequent reductive elimination or other terminating steps to regenerate the Pd(0) catalyst.
This reactivity paradigm has been extended to develop novel aromatization reactions. For example, palladium catalysts have been successfully employed in the conversion of cyclohexenone O-pivaloyl oximes into the corresponding primary anilines, a transformation inspired by the classical Semmler-Wolff reaction. nih.gov The mechanism involves the oxidative addition of the oxime's N-O bond to a Pd(0) center, followed by a dehydrogenation process to yield the aromatic amine. nih.gov This catalytic approach overcomes the harsh conditions and limited scope of the traditional method. Oximes can thus act as stable precursors that, under transition-metal catalysis, serve as internal oxidants to drive complex transformations like C-H activation and cyclization. rsc.orgresearchgate.net
| Catalyst System | Oxime Substrate Type | Key Intermediate | Product Class |
| Pd(PPh3)4 / Et3N | Olefinic O-pentafluorobenzoyl oximes | Alkylideneaminopalladium(II) | N-Heterocycles (e.g., Pyrroles, Pyridines) researchgate.net |
| Pd(0)(PCy3)2 | Cyclohexenone O-pivaloyl oximes | Imino-Pd(II) species | Primary Anilines nih.gov |
| [Cp*RhCl2]2 / CsOPiv | α,β-Unsaturated oximes | Vinyl rhodium intermediate | Substituted Pyridines researchgate.net |
Cycloaddition Reactions
Cyclohexanecarboxaldehyde oxime and related oximes are valuable partners in cycloaddition reactions, providing pathways to synthesize heterocyclic structures, particularly isoxazolidines and their derivatives. evitachem.comrsc.org One of the primary modes of reactivity is the 1,3-dipolar cycloaddition. In this process, the oxime can be converted into a nitrile oxide intermediate, which then acts as a 1,3-dipole. This highly reactive intermediate readily reacts with dipolarophiles, such as alkenes, to form five-membered isoxazoline (B3343090) rings. evitachem.com
A more complex and synthetically powerful variant is the tandem Michael addition–1,3-dipolar cycloaddition. rsc.org In this sequence, the oxime first participates in an intermolecular Michael addition to an electron-deficient alkene (a Michael acceptor). The resulting intermediate then undergoes an intramolecular 1,3-dipolar cycloaddition to furnish an isoxazolidine (B1194047) product. These tandem reactions are often highly regio- and stereospecific, offering efficient routes to complex cyclic molecules from simple starting materials. rsc.org
Furthermore, cascade reactions involving oximes can lead to the formation of intricate heterocyclic systems. For example, a haloaldehyde can react with hydroxylamine to form an intermediate oxime in situ. This oxime can then undergo an intramolecular cyclization by displacing the halide to form a cyclic nitrone. This nitrone, a potent 1,3-dipole, is then trapped by an external dipolarophile in an intermolecular cycloaddition reaction, yielding fused isoxazolidine structures like pyrrolizinones and indolizinones after further transformations. rsc.org This highlights the capacity of the oxime functional group to initiate a sequence of reactions that rapidly builds molecular complexity.
| Reaction Type | Key Intermediate | Partner | Product |
| 1,3-Dipolar Cycloaddition | Nitrile Oxide | Dipolarophile (e.g., Alkenes) | Isoxazolines evitachem.com |
| Tandem Reaction | Michael Adduct | Michael Acceptor | Isoxazolidines rsc.org |
| Cascade Reaction | Cyclic Nitrone | Dipolarophile | Fused Isoxazolidines rsc.org |
Stereochemistry and Configurational Studies of Cyclohexanecarboxaldehyde Oxime
E/Z Isomerism: Control and Analysis
The presence of a carbon-nitrogen double bond in cyclohexanecarboxaldehyde (B41370) oxime gives rise to geometric isomerism, specifically E/Z isomerism. studymind.co.uk This isomerism originates from the restricted rotation around the C=N bond, leading to two distinct spatial arrangements of the substituents. The E isomer has the hydroxyl group and the cyclohexane (B81311) ring on opposite sides of the double bond, while the Z isomer has them on the same side.
The synthesis of oximes from aldehydes or ketones often results in a mixture of E and Z isomers. researchgate.net The ratio of these isomers can be influenced by various factors, including the reaction conditions and the nature of the starting materials. researchgate.net For instance, temperature can significantly affect the equilibrium position between the E and Z isomers. researchgate.net
Separation and characterization of the individual isomers are crucial for understanding their distinct properties and reactivity. Techniques like flash chromatography can be employed to separate E and Z isomers of oxime derivatives. maynoothuniversity.ie Spectroscopic methods, particularly ¹H NMR, are instrumental in assigning the stereochemistry. The chemical shift of the proton attached to the oximino carbon can differ between the E and Z isomers, aiding in their identification. tsijournals.comnih.gov In some cases, the formation of intermolecular hydrogen bonds, which is sterically favored for the E-isomer, can be a deciding factor in its preferential crystallization. nih.gov
The controlled synthesis of a specific isomer often requires carefully designed synthetic routes. While conventional methods may yield mixtures, alternative pathways can provide high selectivity for either the E or Z form. tsijournals.com The interconversion between E and Z isomers can sometimes be catalyzed by the very reagents used for their synthesis. researchgate.net
Conformational Dynamics of the Cyclohexane Ring in Oxime Structures
The cyclohexane ring is not a flat hexagon; it predominantly adopts a puckered chair conformation to minimize angle and torsional strain. libretexts.orgyoutube.com In this conformation, the substituents on each carbon atom can be classified as either axial (pointing perpendicular to the plane of the ring) or equatorial (pointing outwards from the equator of the ring). libretexts.org The chair conformation is dynamic, undergoing a process called ring flipping, where it interconverts between two equivalent chair forms. youtube.com
The dynamic interconversion between chair and other conformations, such as the twist-boat, can be influenced by the nature and geometry of the substituents. nih.gov For instance, steric repulsion between bulky substituents can lower the energy barrier for ring inversion, leading to a more dynamic ring system. nih.gov This dynamic behavior can, in turn, influence the reactivity of the molecule. nih.gov While the chair conformation is the most stable, other conformations like the boat, twist-boat, and half-chair exist in equilibrium, though they are generally higher in energy. youtube.com The relative stabilities follow the order: chair > twist-boat > boat > half-chair. youtube.com
Computational methods, such as molecular dynamics (MD) simulations and MM2 energy minimization, are valuable tools for studying the conformational landscape of cyclohexane derivatives. arpgweb.comnih.gov These methods can predict the relative stabilities of different conformations and the energy barriers for interconversion. nih.gov Spectroscopic techniques like variable-temperature NMR (VT-NMR) can provide experimental evidence for these dynamic processes. nih.gov
Chiral Induction and Asymmetric Transformations involving its Precursors or Derivatives
While cyclohexanecarboxaldehyde oxime itself is not chiral, its precursors or derivatives can be involved in stereoselective reactions, leading to the formation of chiral products. The field of asymmetric synthesis often utilizes chiral auxiliaries or catalysts to control the stereochemical outcome of a reaction.
The oxime functional group is a versatile precursor for various transformations. For example, the Beckmann rearrangement of oximes, typically catalyzed by acid, converts them into amides. masterorganicchemistry.com If the oxime is derived from an unsymmetrical ketone, the rearrangement can potentially lead to two different amides, and the stereochemistry of the migrating group is anti-periplanar to the leaving group on the nitrogen. masterorganicchemistry.com
Furthermore, oxime derivatives can be used to generate radicals. mdpi.com The homolytic cleavage of the N-O bond in oxime esters or ethers can produce iminyl and oxygen-centered radicals. mdpi.com These reactive intermediates can then participate in various reactions, and if the substrate or the reaction environment is chiral, this can lead to the formation of enantioenriched products.
The enantioselective synthesis of cyclic nitrones through intramolecular allylic alkylation of oximes is another example of asymmetric transformations involving oxime derivatives. researchgate.net In such reactions, the use of a chiral catalyst can lead to a kinetic resolution, providing access to enantioenriched cyclic products. researchgate.net The ability to use a mixture of E/Z isomers of the starting oxime that converges to a single product isomer is a significant advantage in these transformations. researchgate.net
The development of new methods for the stereoselective synthesis of oximes and their subsequent transformations is an active area of research, driven by the importance of chiral molecules in pharmaceuticals and materials science.
Advanced Computational and Theoretical Chemistry of Cyclohexanecarboxaldehyde Oxime
Quantum Mechanical Studies and Electronic Structure
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of molecules like cyclohexanecarboxaldehyde (B41370) oxime. These studies, often employing methods such as Density Functional Theory (DFT) and Hartree-Fock (HF), provide detailed information about the molecule's electronic landscape.
While specific, in-depth quantum mechanical studies exclusively focused on cyclohexanecarboxaldehyde oxime are not extensively documented in publicly available literature, the methodologies applied to similar oxime-containing compounds, such as nitrobenzaldehyde oximes, offer a clear blueprint of the investigative approach. nih.gov For cyclohexanecarboxaldehyde oxime, such studies would typically involve the optimization of the molecular geometry to find the most stable arrangement of atoms.
Following geometry optimization, a range of electronic properties can be calculated. These include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a crucial parameter, as it provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. The MEP map would highlight the electron-rich and electron-deficient regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. The nitrogen and oxygen atoms of the oxime group, for instance, are expected to be electron-rich centers.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for elucidating the intricate details of chemical reaction mechanisms, providing insights that are often difficult to obtain through experimental means alone. For cyclohexanecarboxaldehyde oxime, computational studies can map out the energy profiles of its various reactions, identifying transition states and intermediates.
A notable reaction involving cyclohexanecarboxaldehyde oxime is its conversion to cyclohexanecarbonitrile (B123593). This transformation can be achieved by reacting the oxime with acetic anhydride (B1165640). wikipedia.org A plausible mechanism, which can be investigated computationally, involves the initial acetylation of the oxime's hydroxyl group, followed by the elimination of acetic acid to yield the nitrile. wikipedia.org
Computational studies on similar systems, such as the intramolecular oxime transfer reaction, have successfully utilized DFT calculations to map the reaction pathway. nih.gov These studies can determine the activation energies for each step of the reaction, thereby identifying the rate-determining step. nih.gov For the conversion of cyclohexanecarboxaldehyde oxime to cyclohexanecarbonitrile, computational modeling could verify the proposed mechanism, explore alternative pathways, and provide a quantitative understanding of the reaction's energetics.
Prediction of Spectroscopic Properties and Reactivity
Computational chemistry allows for the accurate prediction of various spectroscopic properties of cyclohexanecarboxaldehyde oxime, which can aid in its identification and characterization. By calculating properties such as vibrational frequencies (infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts, a theoretical spectrum can be generated and compared with experimental data.
Quantum chemical calculations, specifically using methods like DFT with an appropriate basis set (e.g., 6-311++G(d,p)), have been shown to provide reliable predictions of spectroscopic data for other oximes. nih.gov These calculations can predict the ¹H and ¹³C NMR chemical shifts for each atom in cyclohexanecarboxaldehyde oxime, which would be invaluable for interpreting experimental NMR spectra. Similarly, the calculation of vibrational frequencies can help in assigning the absorption bands observed in its infrared spectrum.
The reactivity of the molecule can also be predicted from computed parameters. The PubChem database provides several computed properties for cyclohexanecarboxaldehyde oxime that hint at its reactivity.
Computed Properties of Cyclohexanecarboxaldehyde Oxime
| Property | Value |
|---|---|
| Molecular Weight | 127.18 g/mol |
| XLogP3 | 2.1 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 2 |
Data sourced from PubChem CID 638165 nih.gov
These properties suggest a molecule with moderate lipophilicity (XLogP3), capable of participating in hydrogen bonding, and possessing some conformational flexibility.
Conformational Analysis and Energy Landscapes
The conformational flexibility of the cyclohexane (B81311) ring and the rotation around the C-C and C=N bonds give rise to a complex conformational landscape for cyclohexanecarboxaldehyde oxime. Conformational analysis aims to identify the stable conformers of the molecule and to determine their relative energies.
The cyclohexane ring itself is known to adopt several conformations, with the chair form being the most stable, followed by the twist-boat and boat forms. dalalinstitute.com The substituent, the carboxaldehyde oxime group, can occupy either an axial or an equatorial position on the chair conformer. Generally, for monosubstituted cyclohexanes, the equatorial position is favored to minimize steric strain. dalalinstitute.com
Furthermore, the oxime group can exist as two geometric isomers, (E) and (Z), due to the restricted rotation around the C=N double bond. This adds another layer of complexity to the conformational analysis. A comprehensive computational study would involve a systematic search of the conformational space to locate all low-energy minima on the potential energy surface. The relative energies of these conformers would determine their populations at a given temperature. Studies on similar alicyclic oximes have shown that one conformer is often significantly more stable than others. arpgweb.com For cyclohexanecarboxaldehyde oxime, it is expected that the conformer with the cyclohexane ring in a chair conformation, the carboxaldehyde oxime group in an equatorial position, and the oxime in its more stable geometric configuration would be the global minimum on the energy landscape.
Cutting Edge Analytical Methodologies for Cyclohexanecarboxaldehyde Oxime Research
High-Resolution Mass Spectrometry (HRMS) for Formula Determination and Fragmentation Analysis (MSn)
High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of cyclohexanecarboxaldehyde (B41370), oxime. By providing a highly accurate mass measurement, HRMS allows for the calculation of the molecular formula with a high degree of confidence. The exact mass of cyclohexanecarboxaldehyde, oxime (C7H13NO) is 127.099714038 Da, a value readily verifiable by HRMS instrumentation. nih.gov
Beyond simple formula determination, tandem mass spectrometry (MSn) experiments offer profound insights into the structural features of the molecule through controlled fragmentation. The fragmentation patterns of oximes are a subject of detailed study. nih.gov While specific fragmentation data for this compound is not extensively detailed in the provided results, general principles of oxime fragmentation can be applied. The McLafferty rearrangement is a common fragmentation pathway for odd-electron positive ions of carbonyls and their derivatives, including oximes. nih.gov This process, along with other fragmentation mechanisms, can be influenced by factors such as the stereochemistry of the oxime (E/Z isomerism). nih.govnih.gov
In electron ionization mass spectrometry, the fragmentation of related compounds like cyclohexanone (B45756) oxime shows characteristic losses that can help in identifying the core structure. nist.gov The study of fragmentation pathways of similar molecules, such as aromatic oxime metal complexes, reveals that common losses include those of oxygen (O), nitric oxide (NO), and water (H2O). sioc-journal.cn These established fragmentation behaviors provide a framework for interpreting the MSn spectra of this compound, allowing researchers to piece together its structural components.
Table 1: High-Resolution Mass Spectrometry Data for this compound
| Property | Value |
| Molecular Formula | C7H13NO |
| Exact Mass | 127.099714038 Da |
| Molecular Weight | 127.18 g/mol |
Data sourced from PubChem. nih.gov
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the detailed structural and stereochemical aspects of this compound. Both ¹H and ¹³C NMR provide a wealth of information about the chemical environment of each atom within the molecule. nih.govrsc.org
The ¹H NMR spectrum of the parent aldehyde, cyclohexanecarboxaldehyde, is complex due to the conformational flexibility of the cyclohexane (B81311) ring and the potential for the aldehyde group to be in either an axial or equatorial position. stackexchange.com This complexity is also present in the oxime derivative. The chemical shifts of the protons on the cyclohexane ring and the methine proton of the oxime group are key indicators of the molecule's conformation and the stereochemistry around the C=N double bond.
For oximes, the existence of E and Z isomers is a critical stereochemical feature. nih.gov Advanced 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are instrumental in determining the specific isomer present. nih.gov NOESY experiments detect through-space interactions between protons, allowing for the differentiation between the syn and anti arrangements of the hydroxyl group relative to the rest of the molecule. For instance, a cross-peak between the oxime proton and the adjacent methine proton would be indicative of a specific isomer. nih.gov
Furthermore, Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are used to correlate proton and carbon signals, confirming the connectivity within the molecule. nih.gov HMBC, in particular, can be used to establish long-range correlations, for example, between the oxime proton and carbons in the cyclohexane ring, further solidifying the structural assignment.
Table 2: Representative NMR Data for Oxime Compounds
| Nucleus | Chemical Shift (ppm) | Multiplicity | Notes |
| ¹H (Oxime OH) | ~13.2-13.6 | singlet | Chemical shift is sensitive to isomerism and solvent. nih.gov |
| ¹H (CH=N) | Varies | Varies | Position influenced by E/Z configuration. |
| ¹³C (C=N) | Varies |
Note: Specific chemical shift values for this compound require experimental determination and can vary based on solvent and isomeric form.
Chromatographic Techniques for Enantiomeric and Diastereomeric Resolution
For chiral molecules, the separation of enantiomers and diastereomers is a critical analytical challenge. While this compound itself is not chiral, derivatives or related compounds may be. Chromatographic techniques, particularly high-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs), are the gold standard for enantiomeric resolution. researchgate.netnih.gov
The principle behind chiral chromatography is the differential interaction of enantiomers with a chiral selector, which is immobilized on the stationary phase. This leads to different retention times for the two enantiomers, allowing for their separation and quantification. researchgate.net The choice of the chiral stationary phase is crucial and often requires screening of various types of CSPs, such as those based on polysaccharides (e.g., Chiralpak AD-H), proteins, or macrocyclic antibiotics. researchgate.net
The mobile phase composition also plays a significant role in achieving optimal separation. researchgate.net Modifiers such as acids or bases can be added to the mobile phase to improve peak shape and resolution. researchgate.net
In the context of this compound, if it were part of a synthetic pathway leading to a chiral product, the resolution of enantiomers or diastereomers at a later stage would be essential. The development of a robust chromatographic method would involve optimizing the stationary phase, mobile phase, flow rate, and detection method (e.g., UV detection). researchgate.net The validation of such a method would include assessing its accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). researchgate.net
Table 3: Common Chiral Stationary Phases for Enantiomeric Resolution
| CSP Type | Example | Typical Analytes |
| Polysaccharide-based | Chiralpak AD-H, Chiralcel OD-H | Broad range of racemates |
| Protein-based | AGP, BSA | Acidic and basic compounds |
| Macrocyclic Antibiotic-based | Vancomycin, Teicoplanin | Amino acids and their derivatives |
Emerging Applications and Future Outlook for Cyclohexanecarboxaldehyde Oxime in Advanced Synthesis
Role as an Intermediate in the Synthesis of N-Heterocycles and Chiral Amines
The oxime moiety of cyclohexanecarboxaldehyde (B41370) oxime is a powerful functional group for the construction of nitrogen-containing compounds, which are prevalent in pharmaceuticals and functional materials. nsf.govresearchgate.net
N-Heterocycles: Cyclohexanecarboxaldehyde oxime serves as a key building block for various nitrogen-containing heterocyclic systems. ijprajournal.com The reactivity of the oxime group towards transition metals and photocatalysis makes it an ideal starting point for constructing these complex structures. researchgate.net Methodologies for converting oximes into heterocycles like pyrroles, pyridines, and isoquinolines often involve the formation of an iminyl radical or activation via a metal catalyst, followed by a cyclization event. For instance, intramolecular Heck-type amination of O-substituted oximes is a known strategy for synthesizing substituted pyrroles. clockss.org These reactions leverage the oxime as a stable and readily accessible precursor to reactive intermediates required for ring formation.
Table 1: General Strategies for N-Heterocycle Synthesis from Oxime Precursors
| Reaction Type | Catalyst/Conditions | Resulting Heterocycle Class |
|---|---|---|
| Radical Cyclization | Light (photocatalysis) or radical initiators (AIBN) | Pyrrolidines, Phenanthridines researchgate.netclockss.org |
| Intramolecular Amination | Palladium (Pd) catalysts | Pyrroles clockss.org |
Chiral Amines: The synthesis of chiral amines is a critical endeavor in medicinal chemistry, and oximes provide a valuable entry point. One-pot, two-step reductive amination of the parent aldehyde using hydroxylammonium chloride followed by reduction with agents like stannous chloride can produce the corresponding primary amine, (cyclohexyl)methanamine. derpharmachemica.com While this direct route produces a racemic amine, the oxime intermediate is central to asymmetric strategies.
The development of chiral catalysts for the enantioselective synthesis of specific oxime ethers has been a significant advance. sci-hub.se These chiral oxime ethers can then be reduced to furnish optically active amines. Furthermore, biocatalytic reductions of oximes are emerging as a powerful method for accessing chiral amines and hydroxylamines under mild conditions. nsf.gov Enzymes such as amine transaminases are increasingly used for the asymmetric synthesis of primary amines, although their application can be limited by substrate scope and challenging reaction equilibria. researchgate.net
Contributions to Green Chemistry and Biocatalysis
In line with the growing demand for sustainable chemical processes, research has focused on environmentally benign methods for both the synthesis and transformation of cyclohexanecarboxaldehyde oxime.
Green Chemistry: Traditional methods for oxime synthesis often require organic solvents and may generate polluting byproducts. nih.gov Modern approaches have addressed these issues by employing solvent-free conditions and reusable catalysts. A notable green method is the use of "grindstone chemistry," where cyclohexanecarboxaldehyde can be converted to its oxime by simply grinding it with hydroxylamine (B1172632) hydrochloride and a non-toxic, reusable catalyst like bismuth(III) oxide (Bi2O3) at room temperature. nih.gov This solventless method offers high yields, short reaction times, and minimal waste. Another eco-friendly approach utilizes natural acids, such as those found in citrus fruit juice, to catalyze the oximation reaction, avoiding the use of harsh, corrosive acids. ijprajournal.com
Biocatalysis: Biocatalysis offers a highly selective and sustainable alternative to traditional chemical methods. A key biocatalytic application for aldoximes like cyclohexanecarboxaldehyde oxime is their conversion to nitriles using enzymes called aldoxime dehydratases (Oxd). nih.gov These enzymes operate under mild aqueous conditions and facilitate the dehydration of the oxime to produce cyclohexanecarbonitrile (B123593), a valuable synthetic precursor, without the need for toxic dehydrating agents. nih.gov This enzymatic route is a prime example of green chemistry, generating water as the only byproduct. Engineered enzymes, such as alcohol oxidases, are also being developed to efficiently produce aldehyde precursors for oxime synthesis from simple alcohols, further integrating biocatalysis into the entire production chain. nih.gov
Exploration in Novel Catalytic Systems
The transformation of cyclohexanecarboxaldehyde oxime is being continuously advanced through the exploration of novel catalytic systems that offer improved efficiency, selectivity, and milder reaction conditions. These systems range from metal-free catalysts to sophisticated transition-metal complexes and enzymes.
Table 2: Overview of Novel Catalytic Systems for Oxime Synthesis and Transformation
| Catalyst Type | Specific Example | Application | Key Advantage(s) |
|---|---|---|---|
| Metal-Free (Inorganic) | Bismuth(III) Oxide (Bi2O3) | Oxime Synthesis | Solvent-free, reusable, non-toxic, rapid reaction at room temp. nih.gov |
| Metal-Free (Natural) | Natural Acids (e.g., Citrus Juice) | Oxime Synthesis | Renewable, biodegradable, avoids harsh mineral acids. ijprajournal.com |
| Biocatalyst | Aldoxime Dehydratase (Oxd) | Dehydration to Nitriles | High selectivity, mild aqueous conditions, green process. nih.gov |
| Transition Metal | Ruthenium(II)-Phosphino-Oxime Complexes | Aldoxime to Amide Rearrangement | Catalytic activity for molecular rearrangements. |
These diverse catalytic approaches highlight a major trend in modern synthesis: the development of specialized tools to control the reactivity of versatile functional groups like oximes. Metal-free systems align with goals of sustainability and cost-effectiveness, while biocatalysts provide unparalleled selectivity under biological conditions.
Future Directions in Synthetic Organic Chemistry
The chemistry of cyclohexanecarboxaldehyde oxime and related compounds is poised for significant growth. Future research is expected to focus on several key areas:
Development of Advanced Catalysts: A primary goal is the discovery of new catalysts—both transition-metal-based and enzymatic—that can facilitate novel transformations of the oxime group with higher efficiency and enantioselectivity. numberanalytics.com This includes catalysts for the direct asymmetric reduction of aldoximes to chiral amines.
Multistep Enzymatic Cascades: The integration of biocatalysts like aldoxime dehydratases into multi-enzyme "one-pot" reactions is a promising future direction. nih.gov Such cascades could allow for the synthesis of complex molecules from simple precursors in a highly efficient and environmentally friendly manner.
Expansion of Synthetic Applications: Researchers will continue to explore the use of oximes as precursors for a wider array of functional molecules. This includes their application in the synthesis of novel polymers and dynamic materials where the N-O bond can be used for reversible linkages or stimuli-responsive fragmentation. nsf.govresearchgate.net
Sustainable Synthesis Routes: The development of more sustainable and efficient synthesis routes for oxime derivatives remains a priority. numberanalytics.com This involves not only the use of green catalysts but also the utilization of renewable feedstocks.
Unaddressed Challenges and Opportunities in Research
Despite recent progress, several challenges remain in the application of cyclohexanecarboxaldehyde oxime, which also represent significant opportunities for future research.
Controlling Selectivity: Achieving high levels of regio- and stereoselectivity in reactions involving the oxime group can be difficult. For example, in the synthesis of heterocycles, controlling the regiochemistry of cyclization is a persistent challenge that requires the development of more sophisticated catalysts.
Reaction Conditions: While many green methods have been developed, some transformations still require harsh conditions or expensive, air-sensitive reagents. A key opportunity lies in redesigning these reactions to proceed under milder, more practical conditions. researchgate.net
Substrate Scope of Biocatalysts: The application of enzymes like transaminases and aldoxime dehydratases can be limited by their substrate specificity. researchgate.netnih.gov Protein engineering and directed evolution present a major opportunity to broaden the substrate scope of these enzymes, making them more versatile tools for organic synthesis.
Reaction Equilibria: In some biocatalytic systems, such as those using transaminases, unfavorable reaction equilibria can limit product yields. Developing effective strategies to displace the equilibrium, such as by removing a coproduct, is a critical challenge to overcome for industrial-scale applications. researchgate.net
Addressing these challenges will be crucial for unlocking the full synthetic potential of cyclohexanecarboxaldehyde oxime and cementing its role as a versatile platform molecule in advanced organic synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
